molecular formula C10H12N2 B13490900 1-cyclopentyl-5-ethynyl-1H-pyrazole

1-cyclopentyl-5-ethynyl-1H-pyrazole

Cat. No.: B13490900
M. Wt: 160.22 g/mol
InChI Key: GFPVSTDQRQOTDL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclopentyl-5-ethynyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to produce pyrazoles .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. These methods often employ catalytic processes and optimized reaction conditions to achieve efficient production. For example, the use of metal catalysts such as ruthenium or copper can facilitate the cyclization and oxidation steps, leading to the desired pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas, and various catalysts like copper and ruthenium. Reaction conditions often involve mild temperatures and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield 3,5-disubstituted pyrazoles, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-cyclopentyl-5-ethynyl-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.

    Biology: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-cyclopentyl-5-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-cyclopentyl-5-ethynylpyrazole

InChI

InChI=1S/C10H12N2/c1-2-9-7-8-11-12(9)10-5-3-4-6-10/h1,7-8,10H,3-6H2

InChI Key

GFPVSTDQRQOTDL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=NN1C2CCCC2

Origin of Product

United States

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